![molecular formula C21H18N2O2S B2434609 3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326833-33-3](/img/structure/B2434609.png)

3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

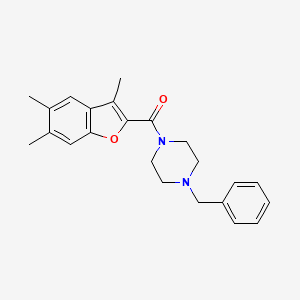

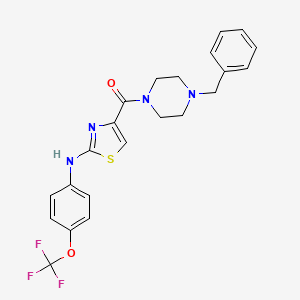

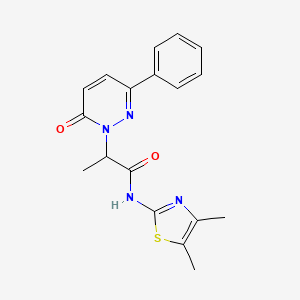

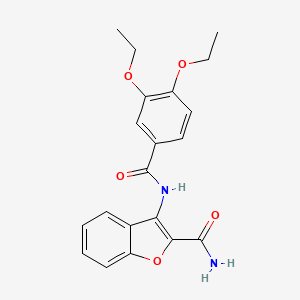

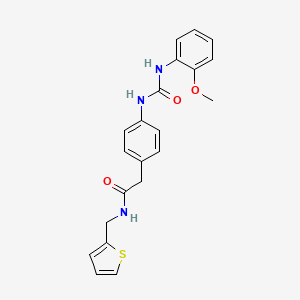

The compound “3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” is a type of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves several steps. In one study, the synthesis of a related compound was achieved by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4-dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines is characterized by a pyrimidine ring fused with a thiophene ring . This structure is thought to be important for the biological activity of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines depend on their specific structure. For example, one study reported that a related compound crystallized from ethyl acetate–methanol (1:1) with a melting point of 265–266 °C .Scientific Research Applications

Synthesis and Structure-Activity Relationships (SAR)

Thieno[2,3-d]pyrimidine derivatives, including compounds structurally related to 3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, have been extensively studied for their potential as human GnRH receptor antagonists to treat reproductive diseases. Key structural features such as the 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality of the core structure have been identified as crucial for good receptor binding activity (Guo et al., 2003).

Biological Activities and Applications

Research has explored the synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring to produce biologically active compounds. These compounds have exhibited a range of biological activities, including acting as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities (El-Gazzar et al., 2006).

Antihypertensive Effects

A series of thieno[3,2-d]pyrimidine-2,4-diones with specific substitutions have been synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats (SHR), demonstrating significant potency as oral antihypertensive agents (Russell et al., 1988).

Antimicrobial and Anti-Inflammatory Properties

New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been developed, leading to compounds with potential applications due to their high biological activities, including antimicrobial and anti-inflammatory effects (El-Meligie et al., 2020).

Synthesis of Substituted Thienopyrimidines

Various substituted thieno[2,3-d]pyrimidines have been synthesized and characterized for their antibacterial properties, demonstrating the potential for developing new antimicrobial agents (More et al., 2013).

Future Directions

properties

IUPAC Name |

3-(3-methylphenyl)-1-(2-phenylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-15-6-5-9-17(14-15)23-20(24)19-18(11-13-26-19)22(21(23)25)12-10-16-7-3-2-4-8-16/h2-9,11,13-14,18-19H,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQYHBMHPFRKFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2434527.png)

![2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2434529.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2434531.png)

![Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2434543.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2434544.png)

![N-(4-chlorobenzyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2434545.png)

![3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2434546.png)

![3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2434549.png)